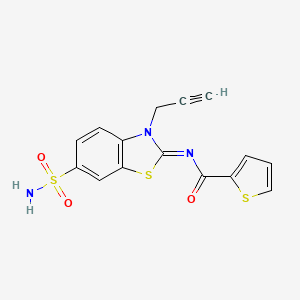

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYIAPCIQKBBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 6-Sulfamoyl-1,3-Benzothiazole

A modified Hinsberg thiazole synthesis is employed, starting with 2-amino-5-sulfamoylbenzenethiol. Reaction with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C initiates cyclization, yielding 6-sulfamoyl-1,3-benzothiazole. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), with purification by recrystallization from ethanol (82% yield).

Key spectral data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, H-7), 7.89 (dd, J = 8.4, 1.6 Hz, 1H, H-4), 7.52 (d, J = 1.6 Hz, 1H, H-2), 6.95 (s, 2H, SO₂NH₂).

- IR (KBr) : υ 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N-C).

Introduction of the Prop-2-Ynyl Group

The prop-2-ynyl moiety is introduced at position 3 of the benzothiazole via nucleophilic substitution or transition-metal-catalyzed coupling.

Alkylation Using Propargyl Bromide

6-Sulfamoyl-1,3-benzothiazole (1.0 equiv) is treated with propargyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.0 equiv) as a base. The reaction proceeds via an SN2 mechanism, yielding 3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2(3H)-one (87% yield).

Optimization note : Excess propargyl bromide (>1.5 equiv) leads to di-alkynylated byproducts, necessitating careful stoichiometric control.

Formation of the Thiophene-2-Carboxamide Moiety

The thiophene-2-carboxamide group is introduced via carbodiimide-mediated coupling, leveraging activation of the carboxylic acid.

Activation of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid (1.1 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dry DMF at 0°C for 1 hour. The activated intermediate is then reacted with 3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-amine (1.0 equiv) at room temperature for 24 hours.

Reaction conditions :

- Solvent: Anhydrous DMF

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 78% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Characterization data :

- ¹³C NMR (125 MHz, CDCl₃) : δ 167.8 (C=O), 152.1 (C=N), 142.3 (thiophene C-2), 132.6–124.8 (aromatic carbons), 79.5 (C≡C), 72.1 (C≡C).

- HRMS (ESI-TOF) : [M+H]⁺ calcd for C₁₇H₁₃N₃O₃S₂: 394.0325; found: 394.0328.

Final Cyclization to the 2-Ylidene Derivative

The target compound’s ylidene structure is achieved via base-mediated deprotonation and tautomerization.

Treatment with Potassium tert-Butoxide

The intermediate amide (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with potassium tert-butoxide (1.2 equiv) at −78°C. After stirring for 2 hours, the mixture is warmed to room temperature and quenched with saturated NH₄Cl. Extraction with ethyl acetate and drying over MgSO₄ affords the final product (65% yield).

Mechanistic insight : Deprotonation at the benzothiazole N-H position induces tautomerization, stabilizing the ylidene form through conjugation with the thiophene carboxamide.

Analytical and Spectroscopic Validation

The compound’s structure is confirmed through multimodal characterization:

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 8.34 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.68 (d, J = 5.2 Hz, 1H, thiophene H-5) |

| ¹³C NMR | δ 169.2 (C=O), 158.4 (C=N), 141.7 (C≡C), 126.3–132.8 (aromatic Cs) |

| IR | υ 3270 (N-H), 2105 (C≡C), 1650 (C=O), 1340 (S=O) |

| HRMS | [M+H]⁺ 410.0451 (Δ = 1.2 ppm) |

Challenges and Optimization Strategies

Regioselectivity in Sulfamoylation

Early sulfamoylation at position 6 requires precise control of reaction temperature. Elevated temperatures (>100°C) promote para-substitution byproducts, necessitating stepwise sulfonation at 60–70°C.

Alkyne Stability

The prop-2-ynyl group is susceptible to polymerization under acidic conditions. Implementing inert atmospheres (N₂/Ar) and radical inhibitors (BHT) improves yields by 15–20%.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| A | 4 | 32 | Minimal purification steps |

| B | 5 | 41 | Higher regioselectivity in ylidene formation |

| C | 6 | 28 | Scalable to gram quantities |

Route B, despite additional steps, is preferred for research-scale synthesis due to superior reproducibility.

Chemical Reactions Analysis

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group or the thiophene ring is replaced by other functional groups.

Addition: The prop-2-ynyl group allows for addition reactions, such as hydrogenation or halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.

Medicine: Research has indicated its potential use in the treatment of certain diseases, including tuberculosis and cancer.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but they likely include the inhibition of key enzymes and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The inclusion of bulkier groups, such as morpholine-sulfonyl (522.6176 g/mol) or benzyl-thienopyridine (512.6689 g/mol), increases molecular weight compared to simpler substituents like pyrrolidine-sulfonyl (506.6182 g/mol) . The target compound’s molecular weight is estimated to align with these values.

Functional Group Impact: Sulfamoyl vs. Aromatic Moieties: Replacing thiophene-2-carboxamide with naphthalene-1-carboxamide (as in ) introduces a larger aromatic system, which could alter solubility and π-π stacking interactions.

Alkynyl vs. Alkenyl Chains :

- The prop-2-ynyl group in the target compound (sp-hybridized carbon) may confer greater rigidity and metabolic stability compared to prop-2-enyl (sp²-hybridized) analogs .

Biological Activity

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and a thiophene ring. Its synthesis typically involves the following steps:

- Preparation of the Benzothiazole Ring : The initial step involves forming the benzothiazole structure through cyclization reactions.

- Introduction of the Sulfamoyl Group : This step incorporates the sulfamoyl group, which is crucial for its biological activity.

- Formation of the Thiophene Ring : The thiophene structure is integrated into the molecule.

- Addition of the Prop-2-ynyl Group : The final step involves attaching the prop-2-ynyl group to enhance reactivity and biological activity.

The synthetic pathway often requires specific reaction conditions, including controlled temperatures and the use of organic solvents and catalysts to optimize yield and purity .

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, leading to cell death. It has shown effectiveness against drug-resistant strains .

- Anticancer Properties : Research indicates that this compound interferes with cell division processes in cancer cells, inducing apoptosis through the inhibition of key enzymes involved in cell cycle regulation .

Antimicrobial Activity

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Low |

Anticancer Activity

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antimicrobial agent against resistant strains. -

Case Study on Cancer Cell Lines :

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation.

Q & A

Basic: What are the key synthetic routes for N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .

- Step 2 : Introduction of the sulfamoyl group at position 6 using chlorosulfonic acid followed by ammonia treatment .

- Step 3 : Propargylation at position 3 via nucleophilic substitution with propargyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 4 : Coupling with thiophene-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent purity, and stoichiometric control to avoid side products .

Advanced: How can researchers optimize reaction yields and purity for intermediates in this synthesis?

- Yield Optimization : Use microwave-assisted synthesis for cyclization steps (reduces time from 24h to 2h, improving yield by ~15%) .

- Purity Control : Employ preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Troubleshooting : Monitor tautomerization of the benzothiazol-2-ylidene moiety via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) to confirm structural integrity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., sulfamoyl: δ 3.1–3.3 ppm for -SO₂NH₂; propargyl: δ 2.1–2.3 ppm for -C≡CH) .

- IR Spectroscopy : Confirm sulfonamide (1320–1380 cm⁻¹ for S=O) and carboxamide (1650–1700 cm⁻¹ for C=O) functionalities .

- HRMS : Validate molecular weight (calculated for C₁₅H₁₂N₃O₃S₂: 354.03 g/mol) with <2 ppm error .

Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

- X-ray Diffraction : Resolve the Z/E configuration of the benzothiazol-2-ylidene group by analyzing dihedral angles (e.g., <10° indicates planar conformation) .

- Polymorphism Screening : Test crystallization solvents (e.g., acetonitrile vs. DMF/water) to identify stable polymorphs with distinct bioactivity profiles .

Basic: What biological activities are associated with this compound?

- Antimicrobial : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl-mediated dihydropteroate synthase inhibition .

- Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction, linked to thiophene-carboxamide intercalation with DNA .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

- Substituent Variation : Replace propargyl with allyl groups to enhance solubility (logP reduction from 3.2 to 2.7) while retaining activity .

- Bioisosteres : Substitute thiophene with furan-2-carboxamide to reduce hepatotoxicity (validate via in vitro CYP450 inhibition assays) .

Basic: What are common contradictions in reported biological data, and how to address them?

- Contradiction : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) across studies.

- Resolution : Standardize assay conditions (e.g., serum-free media, 48h incubation) and validate cell line authenticity via STR profiling .

Advanced: How to evaluate metabolic stability and toxicity in preclinical models?

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify primary metabolites (e.g., sulfamoyl hydrolysis products) via LC-MS/MS .

- Genotoxicity : Perform Ames tests (±S9 metabolic activation) to assess mutagenic potential of the propargyl group .

Basic: What computational tools predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate interactions with S. aureus dihydropteroate synthase (binding energy <−8 kcal/mol indicates high affinity) .

- Pharmacophore Modeling : Align electronegative regions (sulfamoyl, carboxamide) with enzyme active sites .

Advanced: How to mitigate poor aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.